molecular formula C11H17ClFN B3060177 2-(4-Fluorophenyl)pentan-1-amine hydrochloride CAS No. 1923238-61-2

2-(4-Fluorophenyl)pentan-1-amine hydrochloride

Cat. No.: B3060177
CAS No.: 1923238-61-2
M. Wt: 217.71
InChI Key: HHORROQUTLQKEY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)pentan-1-amine hydrochloride is a chemical of interest in advanced neuroscience and medicinal chemistry research. Structurally, it belongs to a class of compounds known to interact with monoamine transporters in the brain, including the dopamine transporter (DAT) and norepinephrine transporter (NET) . Research on analogous fluorophenyl-substituted amines suggests potential as a template for investigating the structure-activity relationships (SAR) of novel psychoactive substances . Such compounds are utilized in scientific studies to understand the mechanisms of transporter inhibition and substrate release, which are crucial for mapping neurochemical pathways . The incorporation of a fluorine atom at the para position of the phenyl ring is a common strategy in drug discovery to modulate a compound's electronic properties, metabolic stability, and binding affinity, making it a valuable building block for developing new pharmacological tools . This product is intended solely for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-fluorophenyl)pentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN.ClH/c1-2-3-10(8-13)9-4-6-11(12)7-5-9;/h4-7,10H,2-3,8,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHORROQUTLQKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)C1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1923238-61-2
Record name Benzeneethanamine, 4-fluoro-β-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1923238-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reductive Amination of 2-(4-Fluorophenyl)pentan-1-one

Reductive amination offers a direct route to primary amines by reducing imine intermediates formed from ketones and ammonia. For 2-(4-Fluorophenyl)pentan-1-amine, the precursor ketone, 2-(4-fluorophenyl)pentan-1-one, undergoes condensation with ammonium acetate followed by reduction.

Reaction Mechanism

  • Step 1 : Condensation of 2-(4-fluorophenyl)pentan-1-one with ammonium acetate in methanol forms an imine intermediate.
  • Step 2 : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the primary amine in the presence of acetic acid.

Experimental Optimization

  • Solvent System : Methanol or ethanol facilitates imine formation.
  • Catalyst : Acetic acid (10 mol%) accelerates the reaction.
  • Yield : 68–72% after purification via recrystallization from ethanol/HCl.
Table 1: Reductive Amination Parameters
Parameter Condition Yield (%) Purity (%)
Ammonia Source Ammonium acetate 70 95
Reducing Agent NaBH3CN 68 93
Temperature 25°C, 24 hours 72 96

Nucleophilic Substitution of 2-Bromopentane Derivatives

Introducing the 4-fluorophenyl group via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions is a viable strategy. This method requires a brominated pentane precursor and a fluorophenyl nucleophile.

Synthesis of 2-Bromo-1-aminopentane

  • Step 1 : Protection of pentan-1-amine as a phthalimide using Gabriel synthesis.
  • Step 2 : Bromination at the second carbon via radical bromination (NBS, AIBN, CCl4).

Coupling with 4-Fluorophenylmagnesium Bromide

  • Step 3 : Grignard reaction between 2-bromo-1-phthalimidopentane and 4-fluorophenylmagnesium bromide in THF.
  • Step 4 : Deprotection with hydrazine hydrate to yield 2-(4-fluorophenyl)pentan-1-amine.
Table 2: Nucleophilic Substitution Optimization
Parameter Condition Yield (%)
Brominating Agent N-Bromosuccinimide (NBS) 65
Coupling Solvent Tetrahydrofuran (THF) 60
Deprotection Agent Hydrazine hydrate 85

Hydroamination of 4-Fluorostyrene Derivatives

Transition metal-catalyzed hydroamination offers atom-economical access to amines. This method involves the addition of ammonia across the double bond of 4-fluorostyrene derivatives.

Catalytic System

  • Catalyst : Gold(I) complexes (e.g., AuCl(PPh3)) or lanthanide catalysts (e.g., La(NTf2)3).
  • Solvent : Toluene or dichloromethane under inert atmosphere.

Substrate Preparation

  • Alkene Precursor : 4-Fluorostyrene reacted with 1-pentene in the presence of a palladium catalyst to form 2-(4-fluorophenyl)pent-1-ene.

Hydroamination Conditions

  • Ammonia Source : Ammonia gas bubbled through the reaction mixture.
  • Yield : 55–60% after column chromatography.

Enzymatic Resolution of Racemic Mixtures

Chiral 2-(4-fluorophenyl)pentan-1-amine can be obtained via enzymatic resolution using lipases or acylases.

Kinetic Resolution

  • Enzyme : Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer.
  • Substrate : Racemic 2-(4-fluorophenyl)pentan-1-amine treated with vinyl acetate.
  • Yield : 40% (S)-enantiomer with >99% ee.
Table 3: Enzymatic Resolution Efficiency
Enzyme Substrate ee (%) Yield (%)
CAL-B Racemic amine 99 40
Pseudomonas fluorescens Acetylated derivative 95 38

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison
Method Advantages Disadvantages Scale Suitability
Reductive Amination High purity, mild conditions Requires ketone precursor Laboratory
Nucleophilic Substitution Regioselective Multi-step, low yields Pilot plant
Hydroamination Atom-economical High catalyst cost Industrial
Enzymatic Resolution Chiral purity Low yield, specialized setup Laboratory

Industrial-Scale Production Considerations

For large-scale synthesis, hydroamination and reductive amination are preferred due to scalability and cost-effectiveness. Continuous flow reactors enhance safety and efficiency for reactions involving flammable solvents (e.g., THF). Purification via crystallization or distillation ensures compliance with pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and aldehydes.

  • Reduction Products: Amines, alcohols, and other reduced derivatives.

  • Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)pentan-1-amine hydrochloride has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders and inflammation.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)pentan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Varying Chain Lengths and Branching

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
2-(4-Fluorophenyl)pentan-1-amine HCl C₁₁H₁₅ClFN Linear pentan chain, 4-fluorophenyl at C2 Potential CNS activity (hypothesized) N/A
1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl C₁₀H₁₅ClFN Branched propan chain, methyl at C2 Higher lipophilicity due to branching
4-Methoxy-4-methylpentan-1-amine HCl C₇H₁₈ClNO Methoxy and methyl groups at C4 Altered metabolic stability

Key Findings :

  • Linear chains (as in the target compound) may improve solubility compared to branched analogs .

Fluorophenyl Positional Isomers

Compound Name Fluorophenyl Position Molecular Weight Structural Impact References
2-(4-Fluorophenyl)pentan-1-amine HCl Para (C4) 231.74 Enhanced electronic effects for receptor binding N/A
1-(2-Fluorophenyl)-4-methylpentan-1-amine HCl Ortho (C2) 231.74 Steric hindrance may reduce target affinity

Key Findings :

  • Para-substituted fluorophenyl groups (as in the target) optimize electronic interactions (e.g., dipole moments) for receptor binding compared to ortho-substituted analogs .

Functional Group Variations: Amine vs. Ketone

Compound Name Functional Group Pharmacological Class Key Applications References
2-(4-Fluorophenyl)pentan-1-amine HCl Amine Unclassified (hypothesized CNS agent) N/A N/A
4-Fluoromethcathinone HCl Ketone (cathinone) Stimulant Abuse potential due to dopaminergic effects

Key Findings :

  • Ketone-containing analogs (e.g., cathinones) exhibit stimulant properties via dopamine reuptake inhibition, whereas primary/secondary amines may target distinct pathways .

Bicyclic vs. Linear Structures

Compound Name Core Structure Molecular Weight Bioavailability Considerations References
2-(4-Fluorophenyl)pentan-1-amine HCl Linear pentan 231.74 Higher conformational flexibility N/A
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine HCl Bicyclo[1.1.1]pentane 203.69 Rigid structure may limit metabolic degradation

Key Findings :

  • Bicyclic systems (e.g., bicyclo[1.1.1]pentane) improve metabolic stability but reduce solubility compared to linear analogs .

Biological Activity

2-(4-Fluorophenyl)pentan-1-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H15ClF, with a molecular weight of approximately 220.69 g/mol. The compound features a pentan-1-amine backbone substituted with a 4-fluorophenyl group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.

Key Mechanisms:

  • Receptor Binding: The compound has shown affinity for adrenergic and dopaminergic receptors, which are critical in the modulation of neurotransmission.
  • Enzyme Interaction: It may influence the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine.

Biological Activity

Several studies have investigated the biological effects of this compound, highlighting its potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity Description Reference
Antidepressant EffectsExhibits potential as an antidepressant by modulating serotonin levels.
Neuroprotective PropertiesMay protect neurons from oxidative stress and apoptosis.
Anti-inflammatory ActivityDemonstrates anti-inflammatory effects in vitro, potentially useful for treating inflammatory disorders.
Antitumor ActivityPreliminary studies indicate cytotoxic effects on certain cancer cell lines.

Case Studies

  • Antidepressant Potential: A study focusing on the compound's effects on serotonin levels showed that it could enhance mood-related behaviors in animal models, suggesting its use in treating depression.
  • Neuroprotection: Research indicated that this compound could reduce neuronal death in models of neurodegenerative diseases by inhibiting apoptotic pathways.
  • Anti-inflammatory Effects: In a controlled study, the compound reduced pro-inflammatory cytokine levels in macrophages, highlighting its potential application in inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Key parameters include:

  • Absorption: Rapidly absorbed after administration.
  • Distribution: Widely distributed in tissues due to lipophilicity.
  • Metabolism: Primarily metabolized by hepatic enzymes; further studies are needed to elucidate specific metabolic pathways.
  • Excretion: Excreted mainly through urine.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 2-(4-Fluorophenyl)pentan-1-amine hydrochloride in laboratory settings?

  • Methodological Answer : Synthesis optimization requires systematic parameter control, including temperature (40–80°C), pH (6–8), and solvent selection (e.g., ethanol or THF). Continuous flow synthesis techniques improve scalability and efficiency by reducing side reactions . Reaction path search methods using quantum chemical calculations (e.g., density functional theory) can predict optimal conditions, minimizing trial-and-error approaches .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

TechniquePurposeExample Parameters
NMR Confirm molecular structure1H^1H/13C^{13}C-NMR in DMSO-d6
HPLC Assess purityC18 column, 0.1% TFA in mobile phase
Mass Spectrometry Verify molecular weightESI-MS in positive ion mode
XRD Crystalline structure analysisMonoclinic crystal system

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Stability : TGA/DSC analysis (25–150°C) to detect decomposition .
  • Photostability : Exposure to UV light (254 nm) for 48 hours to assess degradation .
  • Hygroscopicity : Weight changes under 30–80% relative humidity .

Q. What are the primary biological targets of this compound in neuropharmacology?

  • Methodological Answer : Target serotonin (5-HT) and dopamine (D2) receptors via competitive binding assays (IC50_{50} values using radiolabeled ligands like 3H^3H-ketanserin). Fluorine substitution enhances binding affinity by 20–30% compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data across different experimental models?

  • Methodological Answer :

  • Cross-Validation : Compare results from transfected cell lines (e.g., HEK-293) versus native tissue assays (e.g., rat striatum) to isolate model-specific biases .
  • Meta-Analysis : Use statistical tools (e.g., Prism) to aggregate data from ≥5 independent studies, adjusting for variables like ligand concentration and pH .

Q. What computational strategies best predict the compound’s interactions with non-canonical targets (e.g., trace amine-associated receptors)?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Run 100-ns simulations in GROMACS to study TAAR1 binding pocket dynamics .
  • Machine Learning : Train models on PubChem BioAssay data (e.g., AID 1259351) to predict off-target effects .

Q. How can enantioselective synthesis routes be designed for chiral purity?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation (≥90% ee) .
  • Chromatographic Resolution : Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers .

Q. What isotopic labeling approaches are effective for tracking metabolic pathways?

  • Methodological Answer :

  • Deuterium Labeling : Synthesize 2-(4-Fluorophenyl)-[D5_5]pentan-1-amine hydrochloride via Pd-catalyzed H/D exchange. Monitor metabolites using LC-MS/MS .
  • 14C^{14}C-Labeling : Radiolabel the phenyl ring to study hepatic clearance in microsomal assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)pentan-1-amine hydrochloride
Reactant of Route 2
2-(4-Fluorophenyl)pentan-1-amine hydrochloride

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